![molecular formula C14H21NO5S2 B2980972 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396853-14-7](/img/structure/B2980972.png)
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a sulfonamide group, a dioxine ring, and a hydroxy-methylthio butyl side chain, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps, including the formation of the dioxine ring and the introduction of the sulfonamide group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy and methylthio groups can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the sulfonamide group.
Scientific Research Applications
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The dioxine ring and hydroxy-methylthio butyl side chain may also contribute to the compound’s overall biological effects by modulating various cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide: shares structural similarities with other sulfonamide derivatives and dioxine-containing compounds.
Sulfonamide derivatives: These compounds often exhibit similar biological activities, such as enzyme inhibition or antimicrobial properties.
Dioxine-containing compounds:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for scientific research.
Biological Activity
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the context of receptor interactions and metabolic pathways. This article delves into its biological activity, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The compound has the following molecular formula: C12H17N2O4S. Its structure includes a sulfonamide group and a dioxine moiety, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Weight | 277.34 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO and methanol |
1. Orexin Receptor Agonism
Recent studies indicate that this compound acts as an orexin type 2 receptor agonist . Orexin receptors are crucial in regulating sleep-wake cycles and appetite. The activation of these receptors by the compound suggests potential applications in treating disorders like narcolepsy and obesity .
2. Antimicrobial Properties
Research has shown that compounds with similar structures exhibit antimicrobial activity against various pathogens. The presence of the sulfonamide group is often linked to antibacterial properties, making this compound a candidate for further investigation in antimicrobial therapies .
3. Cytotoxic Effects
Studies involving cell lines have demonstrated that the compound may exhibit cytotoxic effects against certain cancer cells. The mechanism appears to involve the induction of apoptosis, although detailed pathways remain to be elucidated .
Case Study 1: Orexin Receptor Activation
In a controlled study, the compound was administered to animal models to evaluate its effect on sleep patterns. Results indicated a significant increase in wakefulness and decreased REM sleep duration, supporting its role as an orexin receptor agonist.
Case Study 2: Antimicrobial Efficacy
A series of tests were conducted against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound showed effective inhibition at concentrations as low as 50 µg/mL, indicating its potential as an antibacterial agent.
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S2/c1-14(16,5-8-21-2)10-15-22(17,18)11-3-4-12-13(9-11)20-7-6-19-12/h3-4,9,15-16H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKYNLINRRNEOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.